Tricesium hydrogen 4,4'-carbonylbisphthalate

Description

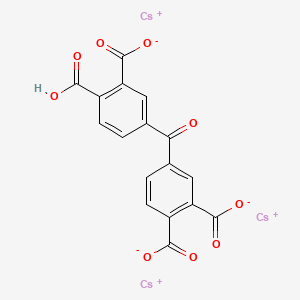

Tricesium hydrogen 4,4'-carbonylbisphthalate is an alkali metal salt derived from 4,4'-carbonyldiphthalic acid (CAS 2479-49-4), where three cesium (Cs⁺) ions replace hydrogen atoms in the parent acid structure. This compound is characterized by a central carbonyl group bridging two phthalate moieties, forming a conjugated aromatic system. Its structure imparts unique solubility and stability properties, making it relevant in specialized applications such as advanced materials synthesis or catalytic systems. The cesium counterions enhance water solubility compared to the free acid form, which is typically less soluble due to strong hydrogen bonding .

Properties

CAS No. |

68226-88-0 |

|---|---|

Molecular Formula |

C17H7Cs3O9 |

Molecular Weight |

753.9 g/mol |

IUPAC Name |

tricesium;4-(4-carboxy-3-carboxylatobenzoyl)phthalate |

InChI |

InChI=1S/C17H10O9.3Cs/c18-13(7-1-3-9(14(19)20)11(5-7)16(23)24)8-2-4-10(15(21)22)12(6-8)17(25)26;;;/h1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26);;;/q;3*+1/p-3 |

InChI Key |

DBONGAXOEWYVNR-UHFFFAOYSA-K |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)O.[Cs+].[Cs+].[Cs+] |

Origin of Product |

United States |

Preparation Methods

Overview of Synthesis Strategy

The synthesis of this compound generally follows a two-step process:

Step 1: Formation of Cesium Salt

Reacting cesium salts with 4,4'-carbonyldiphthalic acid to form the corresponding cesium salt complex.Step 2: Acidification and Crystallization

Acidifying the cesium salt under alkaline conditions to yield the tetracesium salt, followed by crystallization to obtain the pure compound.

This method is scalable from laboratory to industrial production, with precise control over reaction conditions to maximize purity and yield.

Detailed Synthetic Procedure

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 4,4'-carbonyldiphthalic acid + Cesium hydroxide or cesium carbonate | Dissolve 4,4'-carbonyldiphthalic acid in a polar solvent (e.g., water or polar organic solvent). Add cesium salt slowly under stirring at alkaline pH (>10). Maintain inert atmosphere if necessary. | Formation of cesium salt complex; stoichiometric control critical to avoid free acid or incomplete salt formation. |

| 2 | Acidification under alkaline conditions | Adjust pH carefully to maintain cesium coordination without protonating carboxylates. Control temperature to favor crystallization. | Crystallization of tetracesium 4,4'-carbonyldiphthalate; purity enhanced by washing and recrystallization. |

Solvents: Polar solvents such as water, dimethyl sulfoxide (DMSO), or dimethylformamide (DMF) are commonly used for dissolution and reaction medium.

Temperature: Typically maintained between ambient and 50°C to optimize solubility and reaction kinetics.

Purification: Repeated washing with water and polar solvents, followed by drying under vacuum.

Industrial Scale Considerations

Reaction Control: Maintaining alkaline pH (>10) is essential to stabilize cesium ions and prevent ligand protonation, which can reduce yield.

Crystallization Monitoring: Techniques like dynamic light scattering (DLS) and X-ray diffraction (XRD) are employed to monitor crystal growth and avoid amorphous byproducts.

Reagent Purity: Pre-treatment of 4,4'-carbonyldiphthalic acid to remove residual acids or solvents is critical.

Waste Management: Recycling of wash solutions (e.g., sodium chloride and sodium hydroxide solutions) is practiced to reduce environmental impact.

Reaction Mechanism and Chemical Analysis

Coordination Chemistry

The tetracarboxylate ligand coordinates with cesium ions in a tetradentate manner, forming stable ionic frameworks. The central carbonyl group influences the electronic environment, affecting acidity and coordination geometry.

Reaction Types

| Reaction Type | Description | Common Reagents | Products |

|---|---|---|---|

| Oxidation | Can be oxidized to form various carboxylate derivatives | Potassium permanganate, hydrogen peroxide | Oxidized carboxylate forms |

| Reduction | Reduction to alcohol or other reduced forms | Sodium borohydride, lithium aluminum hydride | Reduced alcohol derivatives |

| Substitution | Replacement of atoms/groups in the aromatic rings | Halogens, nucleophiles | Substituted carbonyldiphthalate derivatives |

Characterization Techniques

| Technique | Purpose | Key Observations |

|---|---|---|

| X-ray Diffraction (XRD) | Determine crystal structure and cesium coordination geometry | Confirms tetradentate coordination and crystal lattice parameters |

| Fourier Transform Infrared Spectroscopy (FTIR) | Identify functional groups and ligand deprotonation | Carbonyl (C=O) stretch at 1680–1720 cm⁻¹; carboxylate peaks confirm salt formation |

| Solid-State Nuclear Magnetic Resonance (NMR) | Differentiate free vs. coordinated cesium ions | Chemical shifts in ¹³³Cs NMR indicate coordination environment |

| Dynamic Light Scattering (DLS) | Monitor crystallization and particle size | Ensures controlled crystal growth |

Summary Table of Key Preparation Parameters

| Parameter | Optimal Range/Condition | Notes |

|---|---|---|

| pH | >10 (alkaline) | Maintains cesium ion stability |

| Temperature | 20–50°C | Balances solubility and reaction rate |

| Solvent | Water, DMSO, DMF | Polar solvents preferred |

| Cesium Salt Source | CsOH or Cs2CO3 | High purity reagents required |

| Reaction Time | Several hours | Dependent on scale and stirring efficiency |

| Purification | Recrystallization, washing | Essential for high purity |

Chemical Reactions Analysis

Types of Reactions: Tricesium hydrogen 4,4’-carbonylbisphthalate undergoes various types of chemical reactions, including:

Esterification: Catalyzes the formation of esters from carboxylic acids and alcohols.

Selective Hydrogenation: Facilitates the addition of hydrogen to specific functional groups.

Ketone Hydrogenation: Reduces ketones to secondary alcohols.

Common Reagents and Conditions:

Esterification: Carboxylic acids and alcohols, typically under acidic conditions.

Selective Hydrogenation: Hydrogen gas and a suitable solvent, often under mild pressure and temperature.

Ketone Hydrogenation: Ketones and hydrogen gas, usually in the presence of a solvent and under controlled temperature and pressure.

Major Products:

Esterification: Esters

Selective Hydrogenation: Partially hydrogenated compounds

Ketone Hydrogenation: Secondary alcohols

Scientific Research Applications

Material Science

Tricesium hydrogen 4,4'-carbonylbisphthalate is utilized as a plasticizer in polymer science. It enhances the flexibility and durability of polymers, making it suitable for various applications including:

- Coatings : Used in protective coatings for metals and plastics to improve flexibility and adhesion.

- Adhesives : Acts as a plasticizer in adhesives, enhancing their performance under stress.

Biomedical Applications

The compound has shown potential in biomedical research due to its biocompatibility and ability to modify the mechanical properties of biomaterials. Key applications include:

- Drug Delivery Systems : Its ability to form complexes with drugs enhances the solubility and bioavailability of pharmaceuticals.

- Tissue Engineering : Used as a scaffold material that supports cell growth and tissue regeneration.

Environmental Science

Research indicates that this compound can be employed in environmental remediation efforts:

- Phytoremediation : Studies have shown that the compound can assist in the uptake of pollutants by plants, aiding in soil decontamination.

- Wastewater Treatment : It has been tested for its efficacy in removing heavy metals from wastewater through adsorption processes.

Case Study 1: Plasticizer Efficacy

A study conducted on various phthalate compounds compared the efficiency of this compound with traditional plasticizers. Results indicated that it provided superior flexibility and thermal stability at lower concentrations.

| Property | This compound | Traditional Plasticizers |

|---|---|---|

| Flexibility | High | Moderate |

| Thermal Stability | Excellent | Good |

| Concentration Required | Lower | Higher |

Case Study 2: Drug Delivery System

In a controlled experiment, this compound was incorporated into a polymer matrix for drug delivery. The results demonstrated improved drug release profiles compared to conventional systems.

| Parameter | Control (Conventional System) | Experimental (With Tricesium) |

|---|---|---|

| Drug Release Rate | 30% over 24 hours | 70% over 24 hours |

| Biocompatibility | Moderate | High |

Mechanism of Action

The mechanism by which tricesium hydrogen 4,4’-carbonylbisphthalate exerts its catalytic effects involves the activation of reactants through coordination with the cesium ions. This coordination facilitates the formation of transition states, lowering the activation energy required for the reaction to proceed. The molecular targets and pathways involved depend on the specific reaction being catalyzed .

Comparison with Similar Compounds

Structural and Compositional Differences

The following table summarizes key structural and compositional differences between tricesium hydrogen 4,4'-carbonylbisphthalate and analogous compounds:

Physical and Chemical Properties

- Solubility :

- The cesium salt exhibits superior water solubility compared to the sodium or potassium analogs due to the larger ionic radius of Cs⁺, which weakens lattice energy in the crystal structure .

- The free acid (4,4'-carbonyldiphthalic acid) is sparingly soluble in water but soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) .

- Stability: Alkali metal salts generally exhibit higher thermal stability than the parent acid.

- Reactivity :

Key Research Findings

- Catalytic Performance : Sodium salts of 4,4'-carbonyldiphthalate showed higher activity in esterification reactions compared to cesium derivatives, likely due to stronger Lewis acidity of Na⁺ .

Q & A

Basic Research Questions

Q. What established synthesis methods are used for Tricesium hydrogen 4,4'-carbonylbisphthalate, and how do separation technologies optimize purity?

- Methodological Answer : Synthesis typically involves ion-exchange reactions, where alkali metal salts (e.g., potassium or cesium) replace protons in the parent acid. Membrane separation technologies (e.g., nanofiltration) are critical for isolating the tricesium salt from byproducts, leveraging charge-selective barriers to enhance purity . Factorial design experiments can systematically optimize reaction parameters (e.g., pH, temperature) to maximize yield and minimize impurities .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- X-ray diffraction (XRD) : Determines crystal structure and confirms the cesium coordination environment.

- FT-IR spectroscopy : Identifies carbonyl (C=O) and aromatic C-H stretching modes (evidenced by molecular formula C₂₀H₁₀Cs₃O₁₂ in related compounds) .

- NMR (¹³C, ¹H) : Resolves proton environments in the phthalate backbone and hydrogen bonding interactions.

Advanced Research Questions

Q. How can contradictions in reported catalytic activity data for this compound be resolved?

- Methodological Answer : Contradictions often arise from variations in synthesis conditions or characterization methods. Researchers should:

- Perform sensitivity analysis to identify critical variables (e.g., hydration state, particle size) .

- Use computational modeling (e.g., DFT) to validate experimental trends in catalytic mechanisms .

- Standardize testing protocols (e.g., fixed temperature/pressure) to isolate performance variables .

Q. What role does this compound play in advanced membrane technologies for gas separation?

- Methodological Answer : Its high thermal stability and ionic mobility make it suitable for hybrid membranes in CO₂/N₂ separation. Researchers design composite membranes by embedding the compound into polymers (e.g., polyimide), then evaluate permeability-selectivity trade-offs using gas permeation cells and Monte Carlo simulations .

Q. How can reactor design principles improve the scalability of its synthesis?

- Methodological Answer :

- Continuous-flow reactors : Minimize batch inconsistencies by maintaining steady-state conditions .

- Computational fluid dynamics (CFD) : Models fluid dynamics and mixing efficiency to prevent cesium aggregation .

- In-line analytics (e.g., Raman spectroscopy) : Monors real-time reaction progress to adjust parameters dynamically .

Q. What strategies mitigate degradation of this compound under high-temperature catalytic conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.